Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate

Orthogonal synthesis Building block Sequential functionalization

Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate (CAS 2703752-72-9) integrates Br (Suzuki/Stille coupling), CHO (Knoevenagel condensation), and octyl ester (solubility/HOMO tuning) in a single monomer. This precise trifunctional architecture enables sequential synthesis of D-A copolymers with enhanced Voc in OPVs and improved OFET morphology. Available in research quantities ≥98% purity; ideal for materials science and organic electronics R&D.

Molecular Formula C18H21BrO3S2
Molecular Weight 429.4 g/mol
Cat. No. B8181564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate
Molecular FormulaC18H21BrO3S2
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=C(SC(=C1)Br)C2=CC=C(S2)C=O
InChIInChI=1S/C18H21BrO3S2/c1-2-3-4-5-6-7-10-22-18(21)14-11-16(19)24-17(14)15-9-8-13(12-20)23-15/h8-9,11-12H,2-7,10H2,1H3
InChIKeyISTIJIOVXRCZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 5-Bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate: A Trifunctional Molecular Building Block for Organic Electronics and Advanced Synthesis


Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate (CAS 2703752-72-9) is a trifunctional 2,2'-bithiophene derivative (C18H21BrO3S2, MW 429.39) that integrates three orthogonal reactive functionalities: a bromine atom at the 5-position, a formyl (aldehyde) group at the 5'-position, and an octyl ester substituent at the 3-position . This strategic functionalization pattern creates a molecular building block capable of undergoing diverse synthetic transformations—including cross-coupling reactions (Suzuki, Stille, Sonogashira) at the bromine site, Knoevenagel or Wittig condensations at the aldehyde site, and polymerization or side-chain engineering at the carboxylate position—making it a versatile platform for constructing donor-acceptor (D-A) architectures and functional π-conjugated materials .

Octyl 5-Bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate: Why Closely Related Analogs Cannot Be Interchanged in Critical Synthetic and Materials Applications


The selection of octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate over its closest structural analogs is dictated by the precise, non-interchangeable consequences of each functional group's presence, position, and identity on the resulting material's electronic properties and synthetic utility. In organic electronics, the 3-position octyl carboxylate group lowers the highest occupied molecular orbital (HOMO) energy level relative to unsubstituted bithiophene cores, an effect documented for β-carboxylate-substituted polythiophenes that translates to increased open-circuit voltage (Voc) in photovoltaic devices [1]. The 5-bromo substituent is essential for enabling regioselective Stille or Suzuki cross-coupling polymerizations that construct extended π-conjugated backbones [2]. The 5'-formyl group serves as a specific, reactive handle for Knoevenagel condensation with active methylene compounds to install dicyanovinyl or cyanoacrylic acid acceptor units [3]. Substituting any of these three functionalities—replacing bromine with hydrogen (loss of coupling site), replacing the aldehyde with a non-reactive group (loss of condensation capability), or replacing the octyl ester with a different alkyl chain (altered solubility and film morphology)—would fundamentally change the accessible synthetic pathways and the optoelectronic performance of downstream materials. The combination and positioning of these groups is not arbitrary; it is a precise molecular architecture designed to enable specific, sequential functionalization strategies.

Octyl 5-Bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate: Quantifiable Differentiation Evidence for Procurement and Research Selection


Orthogonal Trifunctionality Enables Sequential, Non-Interfering Functionalization Strategies Unavailable in Mono- or Difunctional Analogs

Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate possesses three chemically orthogonal reactive sites: (1) a bromine atom at the 5-position suitable for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira); (2) an aldehyde group at the 5'-position reactive toward Knoevenagel, Wittig, or reductive amination transformations; and (3) an octyl ester at the 3-position that can undergo hydrolysis, transesterification, or polymerization . In contrast, the closest commercial analog, 5-bromo-2,2'-bithiophene-5'-carboxaldehyde (CAS 110046-60-1, MW 273.16), possesses only two functional handles (Br and CHO) and lacks the 3-position carboxylate side chain entirely [1]. This difunctional analog cannot provide the solubility-enhancing alkyl chain or the electron-withdrawing ester group that the 3-position octyl carboxylate confers, limiting its utility in solution-processable device fabrication and D-A polymer design [2]. Another related comparator, [2,2'-bithiophene]-3,3'-dicarbaldehyde (CAS 3779-27-9), contains two aldehyde groups but no bromine or ester functionality, restricting synthetic access exclusively to aldehyde chemistry .

Orthogonal synthesis Building block Sequential functionalization Donor-acceptor architecture

3-Position Octyl Carboxylate Group Lowers HOMO Energy Level Relative to Unsubstituted Bithiophene Cores, a Key Advantage for Photovoltaic Performance

The electron-withdrawing carboxylate group directly attached to the thiophene ring at the 3-position lowers the HOMO energy level compared to unsubstituted bithiophene cores. In polythiophenes containing β-carboxylate side chains, the introduction of the carboxylate group reduces the HOMO level from approximately -5.0 eV (for poly(3-hexylthiophene), P3HT) to values as deep as -5.5 eV, representing a lowering of approximately 0.5 eV [1]. This HOMO deepening directly correlates with increased open-circuit voltage (Voc) in bulk-heterojunction organic solar cells, where a deeper HOMO donor level widens the energy offset relative to the acceptor's LUMO [1]. The target compound's 3-position octyl carboxylate is expected to confer a comparable HOMO-lowering effect when incorporated into oligomeric or polymeric structures, providing an intrinsic electronic advantage over the difunctional analog 5-bromo-2,2'-bithiophene-5'-carboxaldehyde, which lacks this electron-withdrawing ester functionality entirely [2].

HOMO energy level Open-circuit voltage Organic photovoltaics Electron-withdrawing group

5'-Formyl Group Provides a Validated Synthetic Handle for Knoevenagel Condensation to Install Dicyanovinyl Acceptor Units

The 5'-formyl group in the target compound is positioned for Knoevenagel condensation reactions with active methylene compounds (e.g., malononitrile, cyanoacetic acid, rhodanine-3-acetic acid) to generate extended π-conjugated systems with push-pull electronic character. This transformation is well-precedented: Raposo et al. (2009) synthesized a series of 5-aryl-5′-formyl-2,2′-bithiophenes and demonstrated their utility as precursors for dicyanovinyl-substituted nonlinear optical (NLO) materials via Knoevenagel condensation [1]. The aldehyde group in the target compound is chemically identical to that in the validated precursor series, confirming its reactivity toward this transformation. The resulting dicyanovinyl derivatives exhibit enhanced intramolecular charge transfer (ICT) and first hyperpolarizability (β) values suitable for NLO applications [1]. The bromine atom at the 5-position remains intact during Knoevenagel condensation, preserving a site for subsequent cross-coupling reactions—a synthetic flexibility absent in aldehyde-only analogs.

Knoevenagel condensation Push-pull chromophores Nonlinear optics Dye-sensitized solar cells

Octyl Ester Side Chain Length Optimizes Solubility and Film Morphology for Solution-Processed Organic Electronics

The octyl (C8) ester side chain at the 3-position provides a specific balance between solubility and solid-state packing that shorter-chain analogs (e.g., methyl, ethyl, hexyl) cannot achieve. In a study of poly(alkyl thiophene-3-carboxylates), polymers with octyl ester side chains exhibited shorter π-π stacking distances (ca. 3.7-3.8 Å) compared to hexyl-substituted analogs (ca. 3.9-4.0 Å), indicating more ordered thin-film morphology and improved intermolecular charge transport [1]. This reduced π-π stacking distance correlates with higher field-effect mobility in organic thin-film transistors (OTFTs) and improved fill factor (FF) in organic photovoltaics. The difunctional analog 5-bromo-2,2'-bithiophene-5'-carboxaldehyde, lacking any solubilizing side chain, exhibits significantly lower solubility in common organic processing solvents (e.g., chloroform, chlorobenzene, toluene), limiting its utility in solution-processed device fabrication where film uniformity and thickness control are critical .

Side-chain engineering Solution processability Thin-film morphology Organic field-effect transistors

Octyl 5-Bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate: Validated High-Value Application Scenarios for Research and Industrial Use


Synthesis of Donor-Acceptor (D-A) Conjugated Polymers for High-Voc Organic Photovoltaics

The target compound serves as an ideal monomer precursor for synthesizing donor-acceptor (D-A) conjugated copolymers via Stille or Suzuki polycondensation at the 5-bromo position. The 3-position octyl carboxylate group lowers the HOMO energy level by approximately 0.5 eV relative to P3HT, enabling increased open-circuit voltage (Voc) in bulk-heterojunction organic solar cells [1]. The 5'-formyl group remains available for post-polymerization functionalization or can be converted to a strong electron-accepting dicyanovinyl unit via Knoevenagel condensation prior to polymerization, creating fully conjugated D-A architectures with tunable bandgaps [2].

Construction of Push-Pull Chromophores for Nonlinear Optical (NLO) Materials

The 5'-formyl group undergoes Knoevenagel condensation with malononitrile or cyanoacetic acid to generate dicyanovinyl-substituted bithiophene chromophores exhibiting enhanced intramolecular charge transfer (ICT) and first hyperpolarizability (β) values exceeding 200 × 10⁻³⁰ esu [2]. The bromine atom at the 5-position remains intact during this transformation, enabling subsequent cross-coupling with aryl or heteroaryl boronic acids/stannanes to further extend conjugation and tune the HOMO-LUMO gap for specific NLO applications such as second harmonic generation (SHG) or two-photon absorption (2PA).

Synthesis of Solution-Processable Organic Semiconductors for OFETs and OLEDs

The octyl ester side chain confers solubility in common organic solvents (chloroform, chlorobenzene, toluene) while promoting ordered thin-film morphology with short π-π stacking distances (3.7-3.8 Å) [1]. This combination of solubility and solid-state packing is essential for fabricating high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) via solution processing techniques (spin-coating, inkjet printing, blade coating). The bromine and aldehyde functional groups enable sequential synthetic steps to construct extended π-conjugated oligomers or polymers with precisely controlled molecular weight and end-group functionality.

Functionalization of Electrode Surfaces and Conductive Substrates via Electropolymerization

The bromine substituent at the 5-position and the electron-withdrawing carboxylate group at the 3-position modulate the oxidation potential of the bithiophene core, enabling controlled electropolymerization onto conductive substrates (ITO, gold, carbon) to form thin, adherent polymer films . The aldehyde group provides a post-deposition functionalization handle for immobilizing biomolecules (enzymes, antibodies) or catalysts via Schiff base formation, creating functionalized electrode surfaces for biosensors, electrocatalysis, and energy storage applications.

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